(R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1349699-81-5
VCID: VC2678359
InChI: InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-5-10(7-15)14-11-8-17-9-11/h10-11,14H,4-9H2,1-3H3/t10-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)NC2COC2
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol

(R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate

CAS No.: 1349699-81-5

Cat. No.: VC2678359

Molecular Formula: C13H24N2O3

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate - 1349699-81-5

Specification

CAS No. 1349699-81-5
Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
IUPAC Name tert-butyl (3R)-3-(oxetan-3-ylamino)piperidine-1-carboxylate
Standard InChI InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-5-10(7-15)14-11-8-17-9-11/h10-11,14H,4-9H2,1-3H3/t10-/m1/s1
Standard InChI Key MVRZYWPCHJFVKP-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2COC2
SMILES CC(C)(C)OC(=O)N1CCCC(C1)NC2COC2
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)NC2COC2

Introduction

Chemical Identity and Properties

(R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is a chiral organic compound characterized by its heterocyclic structure featuring both piperidine and oxetane rings. The compound's stereospecific configuration at the C-3 position of the piperidine ring provides the "R" designation, which is crucial for its specific reactivity patterns and applications in medicinal chemistry.

Basic Chemical Properties

The fundamental chemical properties of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate are summarized in the following table:

PropertyValue
CAS Number1349699-81-5
Molecular FormulaC₁₃H₂₄N₂O₃
Molecular Weight256.34 g/mol
AppearanceNot specified in available data
StereochemistryR-configuration
Functional GroupsCarbamate, secondary amine, oxetane

This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the N-1 position and an oxetan-3-ylamine substituent at the C-3 position with R stereochemistry. The molecule contains multiple functional groups that contribute to its utility in organic synthesis, including the carbamate (from the Boc group), a secondary amine (connecting the piperidine to the oxetane), and the strained four-membered oxetane ring.

Structural Features

Synthesis and Preparation

The synthesis of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate requires precise control of reaction conditions to achieve the desired stereoselectivity and yield. The available literature indicates specific synthetic approaches for this compound.

General Synthetic Route

The preparation of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with oxetan-3-amine. This synthetic process requires careful control of reaction parameters to ensure stereoselectivity and optimal yields. The reaction pathway generally follows a nucleophilic substitution mechanism, where the amine group of oxetan-3-amine acts as a nucleophile.

Stereochemical Considerations

Achieving the correct R-stereochemistry at the C-3 position of the piperidine ring is crucial for the compound's intended applications. This stereochemical control may be accomplished through:

  • Starting with an enantiomerically pure (R)-configured piperidine precursor

  • Using stereoselective reaction conditions

  • Employing chiral catalysts to direct the stereochemical outcome

  • Separation of stereoisomers through chromatographic techniques

The specific stereochemistry significantly influences the compound's biological activity and reactivity patterns, making it distinct from its S-enantiomer counterpart (CAS: 1349702-25-5) .

Applications in Research and Development

(R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate has found significant utility in various research and development contexts, particularly in pharmaceutical chemistry.

Pharmaceutical Intermediates

The primary application of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate lies in its role as a building block in pharmaceutical synthesis. This compound serves as an intermediate in the development of more complex molecules with potential therapeutic applications. The stereospecific nature of the compound is particularly valuable in medicinal chemistry, where stereochemistry often plays a crucial role in determining biological activity.

Structure-Activity Relationship Studies

In pharmaceutical research, (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate can be utilized in structure-activity relationship (SAR) studies. The compound's distinctive structural features—including the piperidine ring, oxetane moiety, and specific stereochemistry—provide a valuable scaffold for exploring how structural modifications affect biological activity.

Research Findings

The available research on (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate primarily focuses on its utility as a synthetic intermediate rather than its direct biological activity.

Synthetic Applications

Research indicates that this compound is particularly valuable in the synthesis of compounds with potential biological activity, such as enzyme inhibitors or receptor modulators. The presence of multiple functional groups within the molecule allows for selective modifications at different positions, enabling the creation of diverse chemical libraries for biological screening.

Structural Contributions to Bioactive Compounds

The structural elements present in (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate contribute specific properties to final pharmaceutical products:

  • The piperidine ring provides a conformationally restricted scaffold common in many bioactive compounds

  • The oxetane ring offers unique three-dimensional geometry and hydrogen-bonding capabilities

  • The specific R-stereochemistry contributes to precise spatial arrangements necessary for optimal target interactions

  • The Boc protecting group allows for selective deprotection and further functionalization

These structural features make the compound valuable in developing molecules with specific pharmacological profiles.

Comparison with Similar Compounds

To better understand the significance of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate, it is valuable to compare it with structurally related compounds.

Comparison with S-Enantiomer

One of the most direct comparisons is with the S-enantiomer, (S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate (CAS: 1349702-25-5) . The key differences between these enantiomers are summarized below:

Property(R)-Enantiomer(S)-Enantiomer
CAS Number1349699-81-51349702-25-5
StereochemistryR-configuration at C-3S-configuration at C-3
Molecular FormulaC₁₃H₂₄N₂O₃C₁₃H₂₄N₂O₃
Molecular Weight256.34 g/mol256.35 g/mol

While these enantiomers share identical chemical formulas and nearly identical physical properties, their different stereochemistry can significantly impact their biological activity and reactivity . In drug development, such stereochemical differences often translate to substantial variations in pharmacological profiles, including potency, selectivity, and side effect profiles.

Related Heterocyclic Building Blocks

The chemical landscape includes numerous other heterocyclic building blocks that share structural similarities with (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate. Compounds with variations in:

  • The size of the heterocyclic rings (e.g., pyrrolidine instead of piperidine)

  • The nature of the linking group between rings

  • The protecting groups employed

  • The substitution patterns on the rings

These variations create a diverse chemical space for exploring structure-activity relationships in drug discovery and development.

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